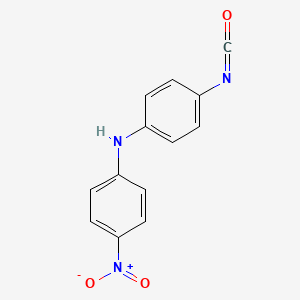
(p-(p-Nitroanilino)phenyl)isocyanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (p-(p-Nitroanilino)phenyl)isocyanic acid typically involves the reaction of p-nitroaniline with phosgene or its derivatives. The process can be summarized as follows:
Protection of the Amino Group: The amino group of p-nitroaniline is protected using acetic anhydride to form acetanilide.
Nitration: The protected acetanilide undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form p-nitroacetanilide.
Deprotection: The acetanilide group is then removed to yield p-nitroaniline.
Isocyanation: Finally, p-nitroaniline reacts with phosgene to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactive intermediates involved .
Analyse Des Réactions Chimiques
Types of Reactions
(p-(p-Nitroanilino)phenyl)isocyanic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols under mild heating conditions
Major Products
- p-(p-Aminoanilino)phenyl isocyanic acid.
Substitution: Ureas and carbamates depending on the nucleophile used
Applications De Recherche Scientifique
(p-(p-Nitroanilino)phenyl)isocyanic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.
Industry: Utilized in the production of polymers and coatings
Mécanisme D'action
The mechanism of action of (p-(p-Nitroanilino)phenyl)isocyanic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool in bioconjugation and labeling studies. The nitro group can also undergo reduction, influencing the compound’s overall reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: Lacks the isocyanate group, making it less reactive in certain applications.
Phenyl isocyanate:
4-Isocyanato-N-(4-nitrophenyl)aniline: A closely related compound with similar reactivity but different substitution patterns
Uniqueness
(p-(p-Nitroanilino)phenyl)isocyanic acid is unique due to the presence of both the nitro and isocyanate groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
62967-27-5 |
|---|---|
Formule moléculaire |
C13H9N3O3 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
4-isocyanato-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C13H9N3O3/c17-9-14-10-1-3-11(4-2-10)15-12-5-7-13(8-6-12)16(18)19/h1-8,15H |
Clé InChI |
QSGQZDCTAJVFHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


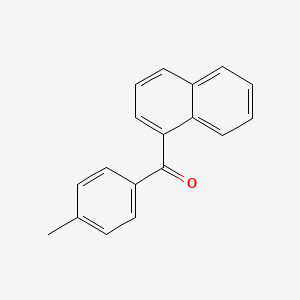
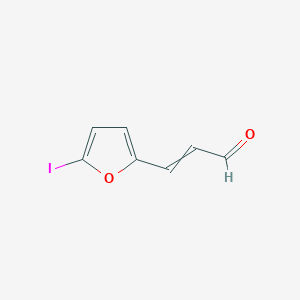

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
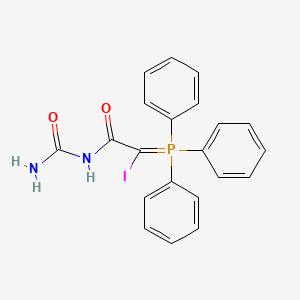
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
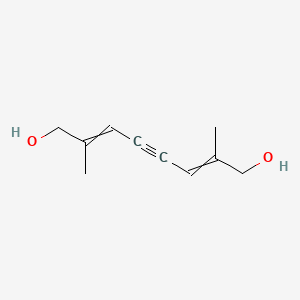
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)
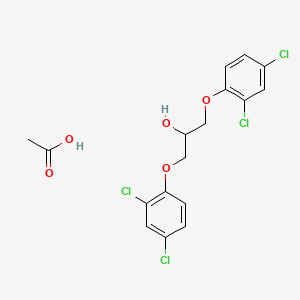
![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)
